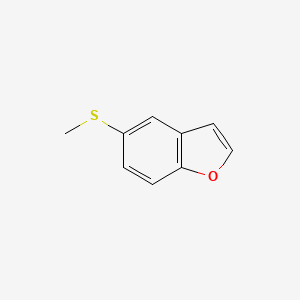
5-(Methylthio)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)benzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a methylthio group attached at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)benzofuran typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Methylthio)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug discovery, particularly for antimicrobial agents.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Methylthio)benzofuran is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes .
Comparación Con Compuestos Similares
Benzofuran: The parent compound without the methylthio group.
5-Hydroxybenzofuran: A hydroxyl group at the 5-position instead of a methylthio group.
5-Nitrobenzofuran: A nitro group at the 5-position.
Comparison: 5-(Methylthio)benzofuran is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. For example, the methylthio group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes .
Propiedades
Número CAS |
60770-65-2 |
|---|---|
Fórmula molecular |
C9H8OS |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
5-methylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C9H8OS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6H,1H3 |
Clave InChI |
IFCRAVZTHDYHAJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)OC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold](/img/structure/B12871582.png)
![1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871585.png)
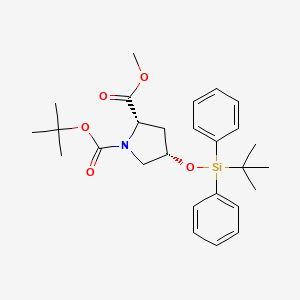
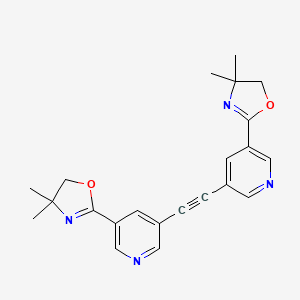
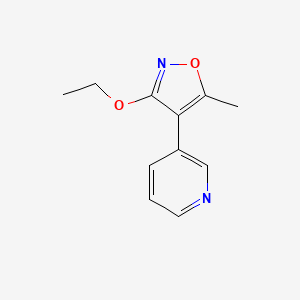
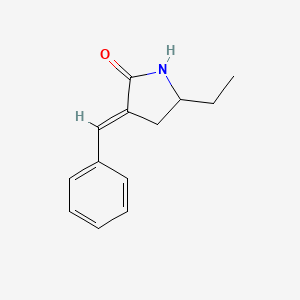
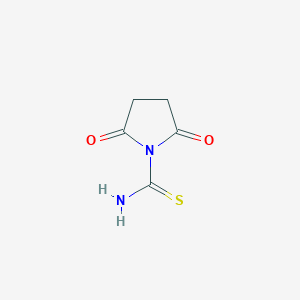
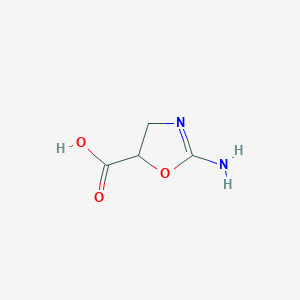
![5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12871647.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)



